Methyl 4-(dicyanomethyl)benzoate

Lipophilicity Solubility Reaction medium compatibility

Methyl 4-(dicyanomethyl)benzoate is a para-substituted aromatic ester bearing a geminal dicyanomethyl group, with molecular formula C11H8N2O2 and molecular weight 200.19 g·mol⁻¹. The compound features a methyl ester at one terminus and a CH(CN)₂ moiety at the para position, conferring both electrophilic character at the carbonyl and the versatile reactivity of two adjacent nitrile groups.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 1352521-73-3
Cat. No. B1411646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(dicyanomethyl)benzoate
CAS1352521-73-3
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(C#N)C#N
InChIInChI=1S/C11H8N2O2/c1-15-11(14)9-4-2-8(3-5-9)10(6-12)7-13/h2-5,10H,1H3
InChIKeyCUQCLYPMXVWDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(dicyanomethyl)benzoate (CAS 1352521-73-3): A Dual-Nitrile Building Block for Heterocyclic Synthesis and Medicinal Chemistry Intermediates


Methyl 4-(dicyanomethyl)benzoate is a para-substituted aromatic ester bearing a geminal dicyanomethyl group, with molecular formula C11H8N2O2 and molecular weight 200.19 g·mol⁻¹ . The compound features a methyl ester at one terminus and a CH(CN)₂ moiety at the para position, conferring both electrophilic character at the carbonyl and the versatile reactivity of two adjacent nitrile groups . It is supplied as a research chemical with typical purities of 95–98% and is classified as a harmful/irritant (GHS07) requiring sealed storage at 2–8 °C . The dicyanomethyl substituent acts as a strong electron-withdrawing group, enabling Knoevenagel condensations, cyclocondensation to heterocycles, and further functionalization through the nitrile moieties .

1 Para-dicyanomethyl benzoate scaffold for heterocyclic synthesis
2 Dual-nitrile building block for cyclocondensation reactions
3 Medicinal chemistry intermediate with reported logP of 1.60

Why Methyl 4-(dicyanomethyl)benzoate Cannot Be Simply Swapped with Generic Aryl Malononitriles or Mononitrile Analogs


The para-dicyanomethyl benzoate scaffold occupies a distinct reactivity and physicochemical space that cannot be replicated by plain aryl malononitriles or mononitrile analogs. The geminal dicyanomethyl group exerts a strong –I effect (σp ≈ 0.66 estimated from Hammett studies on related dicyanomethyl radicals [1]) that polarizes the aromatic ring and activates the ester for nucleophilic attack to a degree that a single cyanomethyl group cannot match. Furthermore, the fixed para orientation (unlike the 3‑regioisomer) aligns the electron‑withdrawing vectors for optimal resonance withdrawal from the ester carbonyl, as evidenced by the relatively low logP of 1.60 and moderate topological polar surface area (TPSA) of 73.88 Ų reported for this compound . These properties directly affect solubility, permeability, and reactivity in subsequent transformations—parameters that would shift unpredictably if a user were to substitute ethyl 4-(dicyanomethyl)benzoate (MW 214.22, estimated logP ≈ 2.2) or 3-(dicyanomethyl)benzoic acid methyl ester. The following quantitative evidence section details where verifiable differences exist relative to the most relevant comparators.

!
3-(dicyanomethyl) isomer Reactivity profile and TPSA may differ from the para isomer; commercial purity context (98% vs 95%) may affect batch reproducibility.
!
Ethyl ester analog Higher lipophilicity (logP shift) and increased molecular weight may alter solubility and permeability in aqueous reaction systems.
!
Cyanomethyl or CF₃ analogs Weaker electron-withdrawing capacity relative to dicyanomethyl may not support the same nucleophilic aromatic substitution or condensation rates.

Product-Specific Quantitative Evidence Guide: Where Methyl 4-(dicyanomethyl)benzoate Differs from Closest Analogs


LogP and Predicted Lipophilicity Advantage Over the Ethyl Ester Analog for Aqueous-Compatible Reactions

Methyl 4-(dicyanomethyl)benzoate exhibits a measured/calculated logP of 1.60 . Its direct ethyl ester analog, ethyl 4-(dicyanomethyl)benzoate (MW 214.22), has a computed logP of approximately 2.2–2.9 (XlogP ≈ 2.5) . The lower lipophilicity of the methyl ester translates to better predicted aqueous solubility and easier handling in water‑containing reaction mixtures or biphasic systems, while still retaining sufficient organic-phase partitioning for standard organic transformations.

LogP Lipophilicity
Cross-study comparable
logP 1.60 vs ~2.5 (ethyl ester)
ΔlogP ≈ –0.9 (methyl ester more hydrophilic)
Supports aqueous reaction medium compatibility studies
Predicted values; cross-study comparison may require in-house validation
Lipophilicity Solubility Reaction medium compatibility

Regioisomeric Purity and Structural Homogeneity Versus the 3-(Dicyanomethyl) Isomer

The title compound is the para‑substituted isomer (1,4‑disubstitution). The meta‑isomer, methyl 3-(dicyanomethyl)benzoate (CAS 98202-69-8), is also commercially available. The para isomer places the electron‑withdrawing dicyanomethyl group in direct conjugation with the ester carbonyl, resulting in a uniformly depleted electron density at the carbonyl carbon. This manifests as a consistent TPSA of 73.88 Ų . The meta isomer, lacking direct conjugation, would show a different TPSA and reactivity profile. Commercially, the para isomer is supplied at 98% purity , whereas the meta isomer is typically offered at 95% , which can affect the reproducibility of subsequent reactions.

Regioisomeric Purity
Cross-study comparable
Para-isomer purity 98% vs 95% (meta-isomer)
ΔPurity ≈ +3 percentage points; TPSA context differs
Supports batch-to-batch SAR reproducibility context
Based on commercial vendor specifications; absolute TPSA difference not reported
Regiochemistry Structural uniformity Synthetic reproducibility

Safety and Handling Profile: Quantified Hazard Classification Enables Safer Large-Scale Use

Methyl 4-(dicyanomethyl)benzoate carries GHS07 classification with specific H‑phrases: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (serious eye irritation), H335 (respiratory irritation) . This is a well‑characterized, moderate‑hazard profile that allows straightforward risk mitigation. In contrast, closely related dicyanomethyl aromatics (e.g., phenylmalononitrile) have less thoroughly documented safety data sheets, complicating institutional safety approvals. The availability of a full SDS and hazard classification reduces procurement friction and facilitates scale‑up beyond gram quantities.

Safety Handling Profile
Supporting evidence
GHS07: H302-H315-H319-H335 fully documented
Complete SDS vs limited data for phenylmalononitrile
Supports safety committee approval and scale-up risk mitigation
Regulatory documentation available from Fluorochem; review required for institutional protocols
Safety Hazard assessment Scale-up

Electron-Withdrawing Strength: Dicyanomethyl Group Provides Stronger –I Effect Than Cyanomethyl or Trifluoromethyl Substituents

The dicyanomethyl group exhibits a Hammett σₚ value estimated at ≈ 0.66, derived from linear free‑energy relationships in dicyanomethyl radical dimerization studies [1]. This is substantially higher than para‑cyanomethyl (σₚ ≈ 0.18) and comparable to or exceeding para‑trifluoromethyl (σₚ ≈ 0.54). The stronger electron withdrawal enhances the electrophilicity of the ester carbonyl and the aromatic ring, enabling faster nucleophilic aromatic substitution or condensation reactions.

Electron-Withdrawing Strength
Class-level inference
σₚ ≈ 0.66 vs 0.18 (CH₂CN)
Δσₚ = +0.48 relative to cyanomethyl
Supports enhanced electrophilic building block context
Derived from dicyanomethyl radical LFER; class-level inference for intact benzoate reactivity
Electron-withdrawing group Hammett constant Reactivity modulation

Best Research and Industrial Application Scenarios for Methyl 4-(dicyanomethyl)benzoate Based on Quantified Differentiation


Synthesis of 4‑Substituted Pyrazoles and Other 5‑Membered Heterocycles via Cyclocondensation

The strong electron‑withdrawing dicyanomethyl group (σₚ ≈ 0.66 [1]) activates the ester carbonyl for condensation with hydrazines, enabling efficient formation of pyrazole‑4‑carboxylates. This is a key transformation in agrochemical and pharmaceutical intermediate production, where the methyl ester can be hydrolyzed later to the carboxylic acid for further coupling.

Medicinal Chemistry Hit‑to‑Lead Optimization Requiring Low‑Lipophilicity Aryl Nitrile Building Blocks

With a logP of 1.60 , the compound is among the more hydrophilic dicyanomethyl‑substituted aromatics, making it suitable for fragment‑based drug discovery or lead optimization campaigns where maintaining low lipophilicity (Lipinski Rule of 5 compliance) is critical while introducing a dual‑nitrile warhead.

Development of Dicyanomethyl‑Containing Radical Probes or Thermochromic Materials

Dicyanomethyl‑substituted aromatics are known to form stable radicals [1]. Methyl 4‑(dicyanomethyl)benzoate can serve as a precursor to para‑functionalized aryl dicyanomethyl radicals for materials science studies, where the methyl ester provides a convenient handle for further derivatization or surface attachment.

Application
Selection Property
Validation Focus
Heterocyclic synthesis (e.g., pyrazoles)
Activated ester and dual-nitrile reactivity
Cyclocondensation efficiency with hydrazines
Medicinal chemistry lead optimization
Low-lipophilicity aryl nitrile building block
Drug-likeness parameters (logP/TPSA) and fragment coupling
Materials science radical probes
Dicyanomethyl radical precursor
Stable radical formation and surface attachment via ester handle
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